2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide
Description
2-[N-(2-Methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide is a sulfonamide-acetamide hybrid compound characterized by a central acetamide backbone substituted with a 2-methoxyphenyl-4-methylbenzenesulfonamido group and a sec-butyl moiety. The structure combines a sulfonamide group (known for its pharmacological versatility) with a methoxyphenyl ring (imparting electron-donating properties) and a branched alkyl chain (sec-butyl), which may influence lipophilicity and metabolic stability.
The molecular conformation is stabilized by intramolecular interactions such as C–H⋯O hydrogen bonds, as observed in related sulfonamide-acetamide derivatives .
Properties
Molecular Formula |
C20H26N2O4S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-butan-2-yl-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C20H26N2O4S/c1-5-16(3)21-20(23)14-22(18-8-6-7-9-19(18)26-4)27(24,25)17-12-10-15(2)11-13-17/h6-13,16H,5,14H2,1-4H3,(H,21,23) |
InChI Key |
OWTZVYRDNHLORU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(BUTAN-2-YL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine.
Acylation: The resulting sulfonamide is then acylated with butan-2-yl chloroacetate under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(BUTAN-2-YL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Sulfonamide compounds, including the focus compound, have been extensively studied for their pharmaceutical properties. They exhibit a variety of biological activities, making them candidates for drug development, particularly in the treatment of metabolic diseases and infections.
Enzyme Inhibition
Recent studies have highlighted the potential of sulfonamide derivatives as inhibitors of key enzymes involved in metabolic pathways. For instance, compounds with similar structures have been evaluated for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in managing Type 2 diabetes mellitus and Alzheimer’s disease, respectively. The synthesis of new sulfonamide derivatives has shown promising results in inhibiting these enzymes, suggesting that the compound may also exhibit similar properties .
Antimicrobial Activity
The antimicrobial properties of sulfonamides are well-documented. The compound under consideration has been evaluated alongside other sulfonamide derivatives for its efficacy against various microbial strains.
Antitubercular and Antimicrobial Studies
Research has demonstrated that certain sulfonamide derivatives possess significant antitubercular activity against Mycobacterium tuberculosis. In vitro studies have shown that these compounds can inhibit vital mycobacterial enzymes, leading to potential applications in treating tuberculosis . Additionally, new derivatives have been tested for their antimicrobial activity against a range of bacteria, including Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating that they may serve as effective agents in combating bacterial infections .
Case Study: Enzyme Inhibition
A study focused on synthesizing new sulfonamides revealed that specific compounds showed substantial inhibition of α-glucosidase and acetylcholinesterase. The synthesized compounds were screened using standard enzyme assays, with some exhibiting IC50 values indicating strong inhibitory effects. This suggests that derivatives like 2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide could be further explored for therapeutic applications in metabolic disorders .
Case Study: Antimicrobial Evaluation
In another investigation, a series of newly synthesized sulfonamide derivatives were tested for their antimicrobial properties. The results indicated that several compounds displayed significant antibacterial activity with low minimum inhibitory concentration (MIC) values against clinical isolates of bacteria. The findings support the potential use of these compounds in developing new antimicrobial therapies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(BUTAN-2-YL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The compound may interact with specific enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Key Observations:
Anticancer Activity : Quinazoline-sulfonyl analogs (e.g., Compound 39 in ) exhibit significant cytotoxicity against cancer cell lines (e.g., HCT-1 colon cancer, MCF-7 breast cancer). The methoxyphenyl group may enhance binding to cellular targets, while the sulfonamide moiety contributes to enzyme inhibition (e.g., carbonic anhydrase) .
Receptor Targeting: Pyridazinone derivatives () with methoxybenzyl and bromophenyl groups act as FPR1/FPR2 ligands, suggesting that the target compound’s methoxyphenyl and sulfonamido groups could similarly modulate receptor interactions.
Antimicrobial Potential: Benzothiazole-trifluoromethyl analogs () and bromophenyl-methoxyphenyl acetamides () highlight the role of halogen and methoxy substituents in antimicrobial activity, possibly through membrane disruption or enzyme inhibition.
Physicochemical and Structural Properties
Table 2: Molecular Properties of Selected Analogues
- Solubility : Sulfonamide and methoxyphenyl groups may confer moderate aqueous solubility, though bulky substituents (e.g., benzothiazole in ) could reduce it.
Biological Activity
2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20N2O3S
- Molecular Weight : 320.39 g/mol
- CAS Number : 55751-54-7
The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. Notably, sulfonamide derivatives often exhibit antibacterial properties by inhibiting bacterial folate synthesis.
Antimicrobial Activity
Studies have shown that sulfonamides can inhibit the growth of a wide range of bacteria by competing with para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This mechanism is crucial for the development of antimicrobial resistance, which remains a significant challenge in clinical settings.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and modulation of immune cell activity.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Enzyme inhibition | Competitive inhibition of enzymes |
Case Studies
-
Antimicrobial Efficacy :
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent. -
Anti-inflammatory Response :
In a murine model of inflammation, administration of the compound led to a significant decrease in inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed reduced infiltration of immune cells in tissues treated with the compound compared to controls. -
Enzyme Interaction Studies :
The compound was evaluated for its ability to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. The results indicated a competitive inhibition pattern, suggesting potential therapeutic applications in conditions like glaucoma and obesity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
